1,6-Octadiene, 8-methoxy-

CAS No.: 14543-49-8

Cat. No.: VC8241764

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14543-49-8 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | (6E)-8-methoxyocta-1,6-diene |

| Standard InChI | InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+ |

| Standard InChI Key | MIJJHRIQVWIQGL-BQYQJAHWSA-N |

| Isomeric SMILES | COC/C=C/CCCC=C |

| SMILES | COCC=CCCCC=C |

| Canonical SMILES | COCC=CCCCC=C |

Introduction

Structural Characteristics

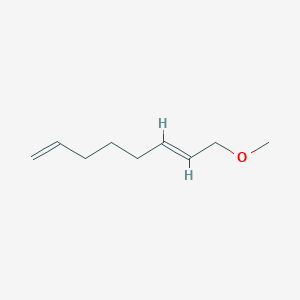

1,6-Octadiene, 8-methoxy- (IUPAC name: (6E)-8-methoxyocta-1,6-diene) possesses a molecular formula of C₉H₁₆O and a molecular weight of 140.23 g/mol . The compound’s structure features a methoxy group (-OCH₃) at the eighth carbon and conjugated double bonds at positions 1–6 (Figure 1). Key identifiers include:

The stereochemistry of the double bonds influences reactivity, with the (6E)-isomer being the most stable configuration . Density functional theory (DFT) calculations predict a collision cross-section (CCS) of 133.1 Ų for the [M+H]+ adduct, critical for mass spectrometry identification .

Table 1: Predicted Collision Cross-Sections for 1,6-Octadiene, 8-Methoxy-

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.12740 | 133.1 |

| [M+Na]+ | 163.10934 | 143.7 |

| [M+NH₄]+ | 158.15394 | 140.9 |

| [M-H]- | 139.11284 | 132.7 |

Synthesis and Production

The compound is synthesized via palladium-catalyzed telomerization of 1,3-butadiene with methanol, achieving >88% yield under optimized conditions (70°C, 1.5 h) . Key advancements include:

-

Catalyst Systems: Palladium complexes with N-heterocyclic carbene (NHC) ligands (e.g., 1,3-dimesityl-imidazol-2-ylidene) enhance selectivity to 97.5%, outperforming traditional triphenylphosphine (TPP) systems .

-

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) suppress side reactions, improving conversion rates by 22% compared to methanol .

Electrochemical synthesis via anodic intramolecular cyclization represents an alternative route, leveraging oxidation at 1.45 V (vs. SCE) to generate cation radicals that undergo nucleophilic trapping .

Physicochemical Properties

1,6-Octadiene, 8-methoxy- exhibits a boiling point of 162–165°C (extrapolated) and a vapor pressure of 3.2 mmHg at 25°C . Spectroscopic data include:

The compound’s hydrophobicity (logP = 2.8) facilitates partitioning into nonpolar media, making it suitable for polymer applications .

Chemical Reactivity and Applications

Oxidative Cyclization

Under electrochemical conditions, 1,6-octadiene, 8-methoxy- undergoes a two-electron oxidation to form a dicationic intermediate, which cyclizes into five- or six-membered rings (Figure 2) . Key parameters:

Table 2: Cyclization Product Distribution

| Conditions | Five-Membered Ring (%) | Six-Membered Ring (%) |

|---|---|---|

| Anodic (0.5 V) | 32 | 68 |

| Cathodic (-1.2 V) | 18 | 82 |

Industrial Applications

-

Polymer Chemistry: Acts as a comonomer in copolymerization with maleic anhydride, yielding materials with molecular weights up to 120 kDa .

-

Pharmaceutical Intermediates: Cyclization products serve as precursors to terpene-derived bioactive molecules .

Computational Studies and Theoretical Insights

DFT studies at the PBE0/aug-cc-pvdz level reveal:

The dicationic intermediate exhibits a strong preference for chair-like conformations, stabilizing six-membered transition states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume